

Technical Guide: Safety Data Sheet (SDS) & Handling Protocols for Brominated Dimethylpyridazines[1]

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Compound of Interest

Compound Name: 6-Bromo-3,4-dimethylpyridazine
CAS No.: 1520953-06-3
Cat. No.: B2615903

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Executive Summary & Chemical Identity

Brominated dimethylpyridazines (e.g., 3-bromo-4,5-dimethylpyridazine, 4-bromo-3,6-dimethylpyridazine) are critical heterocyclic scaffolds in modern drug discovery.[1] They serve as "click-ready" intermediates for inverse electron-demand Diels-Alder reactions and as electrophilic partners in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

While standard Safety Data Sheets (SDS) provide regulatory compliance data, they often lack the granular handling insights required for high-stakes research.[1] This guide bridges that gap, synthesizing regulatory GHS classifications with practical, field-proven handling protocols.

Target Analogs & Physicochemical Profile

This guide covers the structural class defined by a pyridazine core substituted with at least one bromine atom and two methyl groups.



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Hazard Identification (GHS Classification)

Rationale: Based on Structure-Activity Relationship (SAR) analysis of 3-bromopyridine and 3,6-dichloropyridazine.[1]

Core Hazards

Signal Word:WARNING



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The "Hidden" Hazard: Sensitization Potential

Unlike simple benzenes, halogenated diazines are electron-deficient.[1] They can act as haptens, reacting with skin proteins via Nucleophilic Aromatic Substitution (S_NAr), potentially leading to delayed allergic contact dermatitis.[1]

- Protocol: Treat as a potential sensitizer.[1] Double-gloving is mandatory.[1]

Safe Handling & Engineering Controls

Expert Insight: The primary risk with these compounds is not acute lethality, but chronic mucosal irritation and cross-contamination of biological assays due to their lipophilicity.

Engineering Controls

- Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
- Static Control: These crystalline solids are prone to static charge buildup.[1] Use anti-static weighing boats and ground all glass vessels during transfer to prevent dispersion.[1]

Personal Protective Equipment (PPE) Matrix



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Experimental Workflow: Synthesis & Quenching

Trustworthiness: This workflow incorporates specific stop-points to minimize thermal runaway risks common in pyridazine chemistry.

Reaction Safety: Bromination Protocol

When synthesizing these compounds (e.g., via POBr_3 acting on dimethylpyridazinones), the reaction generates significant HBr gas.[1]

Step-by-Step Safety Protocol:

- Setup: Use a 3-neck flask with an internal temperature probe. Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap HBr.[1]
- Addition: Add brominating agents (POBr₃ or PBr₃) dropwise. Maintain internal temperature <60°C to prevent rapid off-gassing.[1]
- Monitoring: Do not rely solely on TLC. Use LCMS to confirm conversion, as intermediates can be unstable.[1]
- Quenching (Critical): Never add water directly to the reaction mixture.
 - Correct Method: Pour the reaction mixture slowly onto a slurry of ice and solid NaHCO₃. This neutralizes the acid immediately and controls the exotherm.

Visualization: Safe Handling Decision Tree



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Figure 1: Decision logic for handling brominated dimethylpyridazines, emphasizing dust control for solids and containment for liquids.[1]

Toxicology & Metabolic Pathway

Understanding the metabolic fate of these compounds aids in designing safer drugs. The "dimethyl" motif is a metabolic soft spot.[1]

Metabolic Activation vs. Detoxification

- Oxidation (Detox): Cytochrome P450 enzymes (CYP450) typically oxidize the methyl groups to carboxylic acids.[1] These polar metabolites are rapidly excreted.[1]
- Glutathione Conjugation (Tox): The bromine atom is a good leaving group.[1] In the presence of Glutathione S-Transferase (GST), the compound can undergo S_NAr , depleting cellular glutathione and leading to oxidative stress.[1]

Reactivity Visualization



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Figure 2: Competing metabolic pathways.[1] Methyl oxidation leads to clearance, while glutathione displacement of bromine can induce toxicity.[1]

Emergency Response

- Eye Contact: Flush immediately with water for 15 minutes.[1][4][7][5] Note: Pyridazines are basic; do not use acidic neutralizing eye drops.[1] Use saline or water only.[1]
- Skin Contact: Wash with soap and water.[1][4][7][5][6][8] Avoid using alcohol or acetone, as these solvents dissolve the lipophilic pyridazine and drive it deeper into the dermis.

- Spill Cleanup:
 - Evacuate area if dust is visible.[1]
 - Don full PPE (Tyvek suit, double nitrile gloves, respirator).[1]
 - Cover spill with wet vermiculite to suppress dust.[1]
 - Place in a sealed hazardous waste container labeled "Halogenated Organic - Toxic." [1]

References

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